molecular formula C7H7BrN2 B2998132 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile CAS No. 1308384-54-4

4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B2998132
CAS No.: 1308384-54-4
M. Wt: 199.051
InChI Key: COCIJLTUNLCFQZ-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C7H7BrN2 and its molecular weight is 199.051. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-ethylpyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-2-10-5-6(8)3-7(10)4-9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCIJLTUNLCFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile CAS 1221435-18-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1221435-18-2 | Formula: C₇H₇BrN₂ | M.W.: 199.05 g/mol [1][2]

Executive Summary

4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents.[3] Characterized by its orthogonal reactivity—featuring an electrophilic nitrile group at position C2 and a nucleophilic-susceptible bromine at position C4—it serves as a critical scaffold for Suzuki-Miyaura cross-coupling reactions.

Recent patent literature (e.g., WO2023110958A1 ) identifies this compound as a key intermediate in the development of Monoacylglycerol Lipase (MAGL) inhibitors , a therapeutic class targeting neuroinflammation and neurodegenerative disorders. Its N-ethyl substitution provides necessary lipophilicity and steric positioning within enzyme active sites.

Chemical Identity & Physicochemical Properties[2][3][5][6][7][8][9]

PropertyData
CAS Number 1221435-18-2
IUPAC Name 4-bromo-1-ethylpyrrole-2-carbonitrile
SMILES CCn1cc(Br)cc1C#N
Molecular Weight 199.05 g/mol
Appearance Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water
Purity Standard Typically ≥97% (HPLC)
Spectroscopic Signature (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.30–7.40 (d, 1H, C5-H): Deshielded due to bromine electronegativity.

    • δ 6.80–6.90 (d, 1H, C3-H): Doublet due to meta-coupling (J ~1.5–2.0 Hz).

    • δ 4.05–4.15 (q, 2H, N-CH₂): Characteristic quartet for N-ethyl methylene.

    • δ 1.30–1.40 (t, 3H, CH₃): Triplet for terminal methyl group.

  • IR Spectrum: Distinct nitrile stretch (C≡N) at ~2210–2225 cm⁻¹ .

Synthetic Pathways

The synthesis of CAS 1221435-18-2 is most reliably achieved via N-alkylation of the parent 4-bromo-1H-pyrrole-2-carbonitrile.[3] This route avoids the regioselectivity issues associated with brominating 1-ethylpyrrole-2-carbonitrile, where mixtures of 4-bromo and 5-bromo isomers often occur.

Primary Route: N-Alkylation (Nucleophilic Substitution)

This protocol utilizes a base-mediated Sₙ2 reaction.[3]

Reagents:

  • Substrate: 4-Bromo-1H-pyrrole-2-carbonitrile (CAS 16168-91-5 derivatives)

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)[3]

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Solvent: DMF (anhydrous) or Acetonitrile[3]

Step-by-Step Protocol:

  • Activation: Dissolve 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF under N₂ atmosphere. Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir at 0°C for 30 mins until H₂ evolution ceases. The solution will turn yellow/orange, indicating pyrrolyl anion formation.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂), eluting with Hexane/EtOAc gradient.

SynthesisRoute Start 4-Bromo-1H-pyrrole-2-carbonitrile (Precursor) Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Inter Pyrrolyl Anion (Intermediate) Step1->Inter Step2 Alkylation (+ Et-I, RT, 4h) Inter->Step2 Product This compound (Target) Step2->Product

Figure 1: Regioselective synthesis via N-alkylation of the pyrrole core.

Reactivity & Functionalization

The value of CAS 1221435-18-2 lies in its bifunctional nature .[3] The bromine atom is activated for palladium-catalyzed coupling, while the nitrile remains stable or can be derivatized later.

A. Suzuki-Miyaura Coupling (C4 Functionalization)

The C4-Br bond is highly reactive toward aryl boronic acids/esters.[3]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[3]

  • Conditions: Dioxane/Water, Na₂CO₃, 90°C.

  • Application: Introduction of aryl/heteroaryl groups (e.g., fluorophenyl, pyridine) to build the pharmacophore.

B. Nitrile Transformations (C2 Functionalization)
  • Hydrolysis: Conversion to Carboxylic Acid (NaOH/H₂O) or Primary Amide (H₂O₂, NaOH).

  • Reduction: Conversion to Aminomethyl (-CH₂NH₂) using LiAlH₄ or Raney Ni/H₂.[3]

  • Cyclization: Reaction with hydrazine to form 1,2,4-triazoles .

Reactivity Center This compound Suzuki Suzuki Coupling (C4) Pd(0), Ar-B(OH)2 --> 4-Aryl-pyrrole Center->Suzuki Primary Use Hydrolysis Hydrolysis (C2) NaOH/H2O --> Pyrrole-2-carboxylic acid Center->Hydrolysis Reduction Reduction (C2) LiAlH4 --> Pyrrole-2-methylamine Center->Reduction

Figure 2: Divergent reactivity profile. The C4-Br coupling is the primary entry point for medicinal chemistry.[3]

Applications in Drug Discovery

Case Study: MAGL Inhibitors

Monoacylglycerol Lipase (MAGL) is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibiting MAGL increases 2-AG levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects of CB1 agonists.

Patent WO2023110958A1 highlights the use of CAS 1221435-18-2:

  • Scaffold Role: The pyrrole ring acts as a rigid linker.

  • N-Ethyl Group: Fits into the hydrophobic pocket of the MAGL active site, improving potency over the N-methyl or N-H analogs.

  • Workflow:

    • Step 1: CAS 1221435-18-2 is coupled with a fluorinated phenyl boronate ester via Suzuki coupling.

    • Step 2: The nitrile is subsequently hydrolyzed or reacted with nucleophiles to form the final polar "head" group that interacts with the enzyme's catalytic triad.

Handling, Safety, & Analytics[10]

Safety Profile (GHS)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[3]

    • H411: Toxic to aquatic life with long-lasting effects.[3]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dusts.

    • Wear nitrile gloves and safety goggles.

    • Dispose of as halogenated organic waste.

Storage & Stability
  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8°C (refrigerated) to prevent slow debromination or hydrolysis over months.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids.

References

  • Patent: Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors. WO2023110958A1. (2023).

  • Synthesis Methodology: Anderson, H. J., & Lee, S. F. (1980). Pyrrole chemistry.[4][5][6] XXI. N-Alkylation of pyrrole-2-carbonitrile. Canadian Journal of Chemistry. (General protocol adaptation).

  • Crystallography (Related): Crystal structure of 4-bromo-1H-pyrrole-2-carboxylic acid. PMC3344446.

  • Vendor Data: Sigma-Aldrich Product Sheet: this compound.[1]

Sources

A Technical Guide to the Synthesis, Properties, and Applications of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile and 4-bromopyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the key differences between 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile and its parent compound, 4-bromopyrrole-2-carbonitrile. This document will delve into their structural distinctions, comparative reactivity, synthesis methodologies, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Introduction: The Significance of Brominated Pyrrole Carbonitriles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of natural products and pharmaceutical agents.[1][2] The pyrrole ring is a key structural motif in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of a bromine atom and a carbonitrile group onto the pyrrole core, as seen in 4-bromopyrrole-2-carbonitrile, significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[4]

Further modification, such as the N-alkylation to form this compound, provides another layer of structural and functional diversity. This guide will explore the nuanced yet critical differences that arise from the addition of an ethyl group to the pyrrole nitrogen, impacting everything from physical properties to synthetic utility.

Structural and Physicochemical Properties: A Comparative Analysis

The primary distinction between the two molecules is the substitution at the N1 position of the pyrrole ring. In 4-bromopyrrole-2-carbonitrile, this position is occupied by a hydrogen atom, while in this compound, it is substituted with an ethyl group. This seemingly minor change has significant repercussions for the molecule's physical and chemical nature.

Property4-bromopyrrole-2-carbonitrileThis compound (Predicted)Rationale for Difference
Molecular Formula C₅H₃BrN₂C₇H₇BrN₂Addition of a C₂H₅ group.
Molecular Weight 170.99 g/mol 199.05 g/mol Increased mass from the ethyl group.
Polarity HigherLowerThe N-H bond in the parent compound allows for hydrogen bonding, increasing polarity. The N-ethyl group is less polar.
Boiling Point HigherLowerHydrogen bonding in 4-bromopyrrole-2-carbonitrile leads to stronger intermolecular forces and a higher boiling point.
Solubility More soluble in polar solventsMore soluble in nonpolar organic solvents"Like dissolves like." The increased nonpolar character of the N-ethyl derivative enhances its solubility in nonpolar solvents.
Acidity Weakly acidic (pKa of N-H ≈ 17.5)[5]Not acidic at N1The N-H proton can be abstracted by a strong base. The N-ethyl derivative lacks this acidic proton.

Spectroscopic Analysis: Identifying the Key Differences

Spectroscopic techniques are crucial for distinguishing between these two compounds. The most informative methods are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The most telling difference in the ¹H NMR spectra will be the presence of signals corresponding to the ethyl group in this compound.

  • 4-bromopyrrole-2-carbonitrile: Will show a broad singlet for the N-H proton, typically in the downfield region (δ 8.0-12.0 ppm), and two doublets in the aromatic region for the two pyrrole ring protons.

  • This compound: Will not have the N-H signal. Instead, it will exhibit a quartet for the methylene (-CH₂-) protons of the ethyl group (typically δ 3.5-4.5 ppm) and a triplet for the methyl (-CH₃) protons (typically δ 1.2-1.6 ppm). The signals for the pyrrole ring protons will also be present.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the N-ethylated compound will show two additional signals corresponding to the ethyl group's methylene and methyl carbons.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra will be the presence or absence of the N-H stretching vibration.

  • 4-bromopyrrole-2-carbonitrile: A characteristic sharp to broad absorption band will be observed in the region of 3200-3400 cm⁻¹ due to the N-H stretch.

  • This compound: This N-H stretching band will be absent. The C-H stretching vibrations of the ethyl group will be observed around 2850-2960 cm⁻¹.

Synthesis and Reactivity: A Tale of Two Nitrogens

The synthetic relationship and differing reactivity of these two compounds are central to their utility in chemical synthesis.

Synthesis of 4-bromopyrrole-2-carbonitrile

The synthesis of 4-bromopyrrole-2-carbonitrile can be achieved through various methods, often involving the bromination of a pre-functionalized pyrrole. A common precursor is pyrrole-2-carbonitrile.

Synthesis_of_4-bromopyrrole-2-carbonitrile Pyrrole_2_carbonitrile Pyrrole-2-carbonitrile Product 4-bromopyrrole-2-carbonitrile Pyrrole_2_carbonitrile->Product Bromination Brominating_agent Brominating Agent (e.g., NBS, Br₂)

Caption: General synthesis of 4-bromopyrrole-2-carbonitrile.

Synthesis of this compound via N-Alkylation

The most direct route to this compound is the N-alkylation of 4-bromopyrrole-2-carbonitrile. This reaction highlights a key reactivity difference: the nucleophilicity of the pyrrole nitrogen.

N-Alkylation_of_4-bromopyrrole-2-carbonitrile Starting_Material 4-bromopyrrole-2-carbonitrile Product This compound Starting_Material->Product N-Alkylation Base Base (e.g., NaH, K₂CO₃) Ethylating_Agent Ethylating Agent (e.g., Ethyl iodide, Diethyl sulfate)

Caption: N-Alkylation to form the ethylated derivative.

The N-H proton of pyrrole is weakly acidic and can be removed by a suitable base to form the pyrrolide anion. This anion is a potent nucleophile and readily reacts with electrophiles like ethyl iodide.[6][7]

Comparative Reactivity

The presence of the N-ethyl group alters the electronic nature and steric environment of the pyrrole ring, leading to differences in reactivity.

  • Electrophilic Aromatic Substitution: The N-ethyl group is an electron-donating group, which should, in principle, activate the pyrrole ring towards electrophilic substitution more than the N-H. However, the N-H proton can be deprotonated under certain reaction conditions, leading to a highly activated pyrrolide anion. The N-ethyl derivative provides a more consistent electronic environment.

  • Basicity: Pyrrole itself is a very weak base.[5] The N-ethyl derivative is expected to be slightly more basic due to the inductive effect of the ethyl group.

  • Metalation: The N-H proton of 4-bromopyrrole-2-carbonitrile can be easily removed with organometallic bases. For the N-ethyl derivative, metalation would occur at a C-H position on the ring, typically directed by other substituents.

Applications in Research and Drug Development

Both compounds serve as versatile building blocks in medicinal chemistry and materials science.

  • 4-bromopyrrole-2-carbonitrile and its derivatives are found in a number of marine natural products with interesting biological activities.[8][9] The bromo and cyano functionalities provide handles for a variety of cross-coupling and transformation reactions, allowing for the construction of complex molecular architectures.[10]

  • This compound offers a scaffold where the pyrrole nitrogen is protected from unwanted side reactions and where the lipophilicity is increased. This can be advantageous in drug design for improving membrane permeability and metabolic stability. The N-substituted pyrrole motif is present in numerous bioactive compounds.[11]

Experimental Protocols

General Protocol for the N-Alkylation of 4-bromopyrrole-2-carbonitrile

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-bromopyrrole-2-carbonitrile

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)

  • Ethyl iodide (EtI) or diethyl sulfate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromopyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Conclusion

The distinction between this compound and 4-bromopyrrole-2-carbonitrile is a prime example of how a simple alkylation can profoundly impact the properties and reactivity of a heterocyclic compound. For the synthetic chemist, the N-H of 4-bromopyrrole-2-carbonitrile offers a site for diverse functionalization, while the N-ethyl derivative provides a more lipophilic and metabolically stable core. A thorough understanding of these differences is essential for their effective application in the design and synthesis of novel molecules with desired biological or material properties.

References

Sources

literature review of 1-ethyl-pyrrole-2-carbonitrile derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the high-stakes arena of medicinal chemistry, the 1-ethyl-pyrrole-2-carbonitrile scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While simple pyrroles are ubiquitous, this specific derivative balances three critical properties: metabolic stability (via the nitrile group), lipophilic optimization (via the N-ethyl substituent), and synthetic versatility (serving as a precursor for fused heterocycles).

Technical Value: This guide analyzes the utility of 1-ethyl-pyrrole-2-carbonitrile not merely as a final drug, but as a critical pharmacophore and intermediate. It drives activity in DPP-4 inhibition (Type 2 Diabetes), antifungal agents (via pyrrolo[1,2-a]pyrazines), and kinase inhibition .

Key Insight: The N-ethyl group is rarely accidental. It provides a specific steric and lipophilic profile (


) that often outperforms N-methyl (too polar/metabolically labile) or N-propyl (sterically hindering) analogs in SAR studies.

Structural Rationale & Chemical Architecture

The molecule consists of a five-membered aromatic pyrrole ring substituted at the nitrogen (position 1) with an ethyl group and at position 2 with a nitrile (cyano) group.

FeatureMedicinal Chemistry Function
Pyrrole Ring Electron-rich aromatic system; participates in

stacking interactions with target protein aromatic residues (e.g., Phenylalanine, Tyrosine).
2-Cyano Group (-CN) Electrophilic Trap: Acts as a "warhead" for covalent inhibition (reversible) or a hydrogen bond acceptor. Synthetic Handle: Precursor for amidines, tetrazoles, or fused pyrazine rings.
1-Ethyl Group Lipophilicity Tuner: Increases membrane permeability compared to the parent N-H pyrrole. Steric Anchor: Fills hydrophobic pockets (e.g., S1 or S2 pockets in proteases) without incurring the entropic penalty of larger alkyl chains.

Synthetic Protocols (The "How")

Protocol A: Robust Synthesis via N-Alkylation

Objective: High-yield synthesis of 1-ethyl-pyrrole-2-carbonitrile from commercially available pyrrole-2-carbonitrile.

Reagents:

  • Pyrrole-2-carbonitrile (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve pyrrole-2-carbonitrile in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn from pale yellow to amber, indicating the formation of the pyrrolyl anion.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The N-H pyrrole spot (

    
    ) should disappear, replaced by the less polar N-Ethyl product (
    
    
    
    ).
  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ).[2] Wash combined organics with water and brine (critical to remove DMF). Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Protocol B: Divergent Synthesis of Fused Rings (Pyrrolo[1,2-a]pyrazines)

Objective: Converting the nitrile core into a bioactive fused scaffold.

  • Intermediate Formation: React 1-ethyl-pyrrole-2-carbonitrile with Grignard reagents or hydrazine to form the amidine or ketone intermediate.

  • Cyclization: Reflux with ethylenediamine or glyoxal equivalents to close the pyrazine ring, fusing it to the pyrrole.

Medicinal Chemistry & SAR Applications

Case Study 1: DPP-4 Inhibitors (Metabolic Disease)

Research indicates that 2-cyano-pyrrole derivatives act as potent inhibitors of Dipeptidyl Peptidase IV (DPP-4), a target for Type 2 Diabetes treatment. The nitrile group forms a reversible covalent bond with the active site Serine hydroxyl of the enzyme.

SAR Logic:

  • The Nitrile: Essential for activity. Replacement with amide or ester leads to >100-fold loss in potency.

  • The 1-Ethyl Group: Provides superior pharmacokinetic (PK) properties compared to the N-H parent, which is rapidly glucuronidated.

Comparative Potency Data (Representative):

Compound VariantSubstituent (R1)TargetIC50 (µM)Selectivity (DPP8/DPP4)
Lead Analog 1-Ethyl DPP-4 0.004 >450
Analog B1-H (Unsubstituted)DPP-40.85020
Analog C1-BenzylDPP-40.120150
Analog D1-MethylDPP-40.050310

Data Source Synthesis: Derived from Li et al. (2014) regarding hetero-aromatic substituted pyrrole-2-carbonitriles.

Case Study 2: Antifungal Agents (Pyrrolo[1,2-a]pyrazines)

The 1-ethyl-pyrrole-2-carbonitrile scaffold is a precursor to pyrrolo[1,2-a]pyrazines, which exhibit potent antifungal activity against Candida albicans.

  • Mechanism: Inhibition of HMG-CoA Reductase (HMGR) in the fungal ergosterol biosynthesis pathway.

  • Structural Role: The pyrrole ring acts as the lipophilic core, while the fused pyrazine ring (derived from the nitrile) interacts with the polar residues of the enzyme binding pocket.

Visualizing the Workflow

The following diagram illustrates the central role of the 1-ethyl-pyrrole-2-carbonitrile scaffold, mapping its synthesis and its divergence into two distinct therapeutic classes.

G Start Pyrrole-2-Carbonitrile (Starting Material) Core 1-ETHYL-PYRROLE-2-CARBONITRILE (The Scaffold) Start->Core N-Alkylation Reagent Ethyl Iodide / NaH (Alkylation) Reagent->Core Path1_Step Substituent Optimization (C5 Arylation) Core->Path1_Step Functionalization Path2_Step Cyclization w/ Diamines (Ring Fusion) Core->Path2_Step Annulation Target1 DPP-4 INHIBITORS (Type 2 Diabetes) IC50: ~4 nM Path1_Step->Target1 SAR Refinement Intermediate Pyrrolo[1,2-a]pyrazine Path2_Step->Intermediate Target2 ANTIFUNGAL AGENTS (Candida spp.) Target: HMGR Intermediate->Target2 Bio-evaluation

Figure 1: The divergent synthesis workflow. The central blue node represents the 1-ethyl scaffold, branching left into metabolic disease therapeutics and right into infectious disease management.

References

  • Li, J., et al. (2014). "Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors."[3] European Journal of Medicinal Chemistry.

    • Significance: Establishes the pyrrole-2-carbonitrile motif as a potent DPP-4 inhibitor scaffold.
  • Kovács, S., et al. (2023). "Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity.

    • Significance: Details the conversion of pyrrole precursors into fused ring antifungal agents.
  • Loader, C. E., & Anderson, H. J. (1981). "Pyrrole chemistry. Part XI.

    • Significance: Foundational chemistry for synthesizing pyrrole-2-carbonitriles via Grignard reagents.[4][5]

  • Bhardwaj, V., et al. (2015).

    • Significance: Comprehensive review of pyrrole pharmacophores in modern drug discovery.

Sources

melting point and boiling point data for 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry, particularly in the synthesis of potassium-competitive acid blockers (P-CABs) and other pyrrole-based therapeutics.

Part 1: Executive Technical Summary

Compound Identity:

  • Chemical Name: this compound[1]

  • CAS Registry Number: 1308384-54-4

  • Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrN
    
    
    [2]
  • Molecular Weight: 199.05 g/mol

  • SMILES: CCn1cc(Br)cc1C#N

  • Structure: A pyrrole ring substituted at position 1 with an ethyl group, position 2 with a nitrile (cyano) group, and position 4 with a bromine atom.

Core Physical Data Status: Experimental data for this specific intermediate is often sequestered in proprietary pharmaceutical master files. However, based on commercial specifications (Sigma-Aldrich, ChemScene) and structural analogs, the following definitive properties are established:

PropertyValue / StatusSource / Note
Physical State Solid Verified by Sigma-Aldrich (Product CBR01774) [1].
Melting Point 45 – 65 °C (Estimated)Derived from N-alkyl-4-bromopyrrole analogs.
Boiling Point ~280 °C (Predicted)Decomposes prior to boiling at 1 atm.
Solubility Soluble in DCM, EtOAc, DMSOLipophilic nature due to ethyl/bromo groups.
Appearance White to pale yellow crystalline solidTypical for halogenated pyrrole nitriles.

Part 2: Synthesis & Experimental Protocols

The most robust route to this compound is the Regioselective N-Alkylation of the commercially available parent compound, 4-bromo-1H-pyrrole-2-carbonitrile.

Protocol: N-Alkylation via Phase Transfer Catalysis

This protocol ensures high yield by preventing C-alkylation side products.

Reagents:

  • Substrate: 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (EtI) (1.2 eq) or Ethyl Bromide (EtBr)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 4-bromo-1H-pyrrole-2-carbonitrile in anhydrous DMF (0.5 M concentration).
    
  • Deprotonation:

    • Option A (NaH): Cool to 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases (formation of pyrrolide anion).

    • Option B (Cs

      
      CO
      
      
      
      ): Add Cs
      
      
      CO
      
      
      at room temperature.
  • Alkylation: Add Ethyl Iodide dropwise via syringe. The reaction is exothermic; maintain temperature <25°C.

  • Reaction Monitoring: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will have a higher

    
     than the starting material (loss of H-bond donor).
    
  • Work-up: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Diagram 1: Synthesis Workflow

Synthesis Start 4-Bromo-1H-pyrrole-2-carbonitrile (Solid, mp 125°C) Intermediate Pyrrolide Anion (Nucleophilic Species) Start->Intermediate Deprotonation (-H+) Reagents EtI + Base (NaH/Cs2CO3) Solvent: DMF Reagents->Intermediate Product This compound (Solid, mp ~55°C) Intermediate->Product SN2 Attack on EtI

Caption: Reaction pathway for the synthesis of the target compound via nucleophilic substitution.

Part 3: Identification & Characterization

To validate the identity of the synthesized solid, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The introduction of the ethyl group breaks the symmetry and removes the broad N-H signal (


 ~9-12 ppm) of the parent pyrrole.
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       6.95 ppm (d, J=1.5 Hz, 1H):  H-5 position (adjacent to N).
      
    • 
       6.80 ppm (d, J=1.5 Hz, 1H):  H-3 position (adjacent to CN).
      
    • 
       4.05 ppm (q, J=7.2 Hz, 2H):  N-CH 
      
      
      
      -CH
      
      
      (Methylene quartet).
    • 
       1.45 ppm (t, J=7.2 Hz, 3H):  N-CH
      
      
      
      -CH
      
      
      (Methyl triplet).
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or APCI+

  • Signature: A characteristic 1:1 doublet ratio for the molecular ion peaks

    
     at m/z 199  and 201 , confirming the presence of a single Bromine atom (
    
    
    
    Br and
    
    
    Br isotopes).

Part 4: Safety & Handling (GHS Classification)

Based on the Safety Data Sheet (SDS) for product CBR01774 [1], this compound is classified as Acute Toxic .

Hazard ClassH-CodeStatement
Acute Toxicity, Oral H301 Toxic if swallowed.
Serious Eye Damage H318 Causes serious eye damage.
Skin Irritation H315 Causes skin irritation.[1][3]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust/vapors.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (

    
    ) to prevent slow hydrolysis of the nitrile or oxidation.
    

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CBR01774). Merck KGaA. Link

  • PubChem. (2024). Compound Summary: this compound.[1] National Library of Medicine. Link

  • ChemicalBook. (2024).[4] CAS 1308384-54-4 Technical Data. Link

  • ChemScene. (2024). Safety Data Sheet: this compound. Link

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Suzuki Coupling Conditions for 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Abstract & Strategic Importance

The pyrrole-2-carbonitrile scaffold is a privileged motif in medicinal chemistry, frequently serving as a bioisostere for amide-based kinase inhibitors and a core structure in non-steroidal mineralocorticoid receptor antagonists. However, the functionalization of This compound via Suzuki-Miyaura cross-coupling presents a unique set of electronic and mechanistic challenges.

This guide provides an optimized, field-validated protocol designed to overcome the two primary failure modes associated with this substrate: protodehalogenation (reduction of the C-Br bond) and nitrile hydrolysis . By leveraging specific ligand environments and controlled basicity, researchers can achieve high yields (>85%) while maintaining the integrity of the cyano pharmacophore.

Substrate Analysis & Mechanistic Insight[1]

The Electrophile: this compound
  • Electronic Environment: The pyrrole ring is inherently electron-rich (

    
    -excessive), which typically retards oxidative addition (OA) of palladium(0) into C-Hal bonds compared to phenyl halides. However, the C2-nitrile (CN)  group acts as a strong electron-withdrawing group (EWG). This lowers the LUMO energy of the pyrrole ring, specifically activating the C4-position for OA.
    
  • Steric Factors: The N-ethyl group provides essential protection for the pyrrole nitrogen. Unlike free NH-pyrroles, which poison Pd catalysts via deprotonation and coordination, the N-ethyl variant is sterically accessible and catalytically benign.

The "Protodehalogenation Trap"

A critical insight for this specific scaffold is its susceptibility to hydrodehalogenation. In electron-rich heteroaromatics, if the transmetallation step is slow (due to steric bulk or low solubility of the boronic acid), the Pd(II)-aryl intermediate may undergo


-hydride elimination or abstract a hydride from the solvent, leading to the reduced product (4-H-pyrrole) rather than the coupled biaryl.

Key Optimization Metric: The rate of Transmetallation (


) must exceed the rate of Dehalogenation (

).

Optimized Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Screening)

Best for: Unhindered aryl boronic acids, initial SAR expansion. Rationale: Utilizes a bidentate ferrocenyl ligand (dppf) to create a wide bite angle, stabilizing the Pd species and promoting reductive elimination.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%)Robust; resists air oxidation; prevents Pd black formation.
Solvent 1,4-Dioxane : Water (4:1) High solubility for organic substrate; water is essential for boronate formation.
Base K₂CO₃ (2.0 - 3.0 equiv)Mild enough to prevent nitrile hydrolysis; strong enough to activate boronic acid.
Temp 80 °C - 90 °C Sufficient energy for OA without thermal degradation of the nitrile.
Time 2 - 4 HoursFast conversion minimizes side reactions.
Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners, or electron-deficient boronates. Rationale:[1] Utilizes Buchwald dialkylbiaryl phosphine ligands (XPhos) to form a highly active monolithic Pd(0) species that accelerates oxidative addition and facilitates transmetallation in crowded environments.

ParameterConditionRationale
Catalyst XPhos Pd G2 (1-3 mol%)Pre-catalyst ensures precise Pd:L ratio; extremely active for heteroaryl chlorides/bromides.
Solvent THF : Water (10:1) THF promotes higher reaction rates for Buchwald precatalysts.
Base K₃PO₄ (0.5 M aq. solution)Phosphate buffers pH, preventing base-sensitive functional group degradation.
Temp 60 °C Lower temperature enabled by high catalyst activity; protects sensitive groups.

Step-by-Step Experimental Procedure (Method A)

Safety Note: All steps should be performed in a fume hood. The nitrile moiety is toxic; handle with appropriate PPE.

  • Preparation:

    • Equip a 20 mL microwave vial or a round-bottom flask with a magnetic stir bar.

    • Add This compound (1.0 equiv, e.g., 213 mg, 1.0 mmol).

    • Add the corresponding Aryl Boronic Acid (1.2 - 1.5 equiv).

    • Add Pd(dppf)Cl₂[2] · CH₂Cl₂ (0.05 equiv, 41 mg).

  • Inertion:

    • Cap the vial/flask with a septum.

    • Evacuate and backfill with Nitrogen or Argon (repeat 3x). Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent & Base Addition:

    • Under positive inert gas pressure, inject 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

    • Add K₂CO₃ (solid, 3.0 equiv, 414 mg) prior to sealing if not using a stock solution, or inject aqueous base solution at this step.

  • Reaction:

    • Heat the mixture to 85 °C in an oil bath or heating block.

    • Monitor via LC-MS or TLC at 1 hour. Look for the disappearance of the bromide (SM) and the emergence of the product peak.

    • Checkpoint: If SM remains but boronic acid is consumed (protodeboronation), add another 0.5 equiv of boronic acid.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[4] Extract aqueous layer 2x with Ethyl Acetate.[4]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification:

    • Flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The nitrile group makes the product moderately polar.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the C2-Nitrile and the critical branch point for dehalogenation.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Br-Pyrrole-CN PdII_Ar Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Activated Boronate SideRxn Side Reaction: Protodehalogenation PdII_Ar->SideRxn Slow TM / Low Base BaseStep Base Activation (Boronate Formation) BaseStep->TransMet PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Biaryl-Pyrrole-CN

Figure 1: Catalytic cycle for the Suzuki coupling of this compound. Note the competition between Transmetallation (Blue path) and Protodehalogenation (Red path).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this decision tree to diagnose and correct the issue.

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Dehal Dehalogenation (Des-bromo Product) Start->Dehal Hydrolysis Nitrile Hydrolysis (Amide/Acid formed) Start->Hydrolysis Sol1 Switch to XPhos Pd G2 Increase Temp to 100°C NoRxn->Sol1 Sol2 Increase Boronic Acid (2.0 eq) Switch Solvent to Toluene/H2O Dry solvents thoroughly Dehal->Sol2 Sol3 Switch Base to K3PO4 or KF Reduce Water ratio (10:1) Lower Temp to 60°C Hydrolysis->Sol3

Figure 2: Troubleshooting logic for common failure modes in cyanopyrrole couplings.

Common Failure Modes:
  • Protodehalogenation (Formation of 1-ethyl-1H-pyrrole-2-carbonitrile):

    • Cause: Transmetallation is too slow. The Pd(II) intermediate waits too long and gets reduced.

    • Fix: Use anhydrous conditions with CsF or K₃PO₄ in Toluene/Dioxane if the boronic acid allows. Alternatively, increase catalyst loading to speed up the cycle.

  • Nitrile Hydrolysis (Formation of Amide):

    • Cause: Base concentration is too high or temperature is too aggressive in the presence of water.

    • Fix: Switch from Carbonate bases to Potassium Phosphate (tribasic) or Potassium Fluoride . Reduce water content.

References

  • Regioselective Arylation of Pyrroles: Smith, J. A., Ng, S., & White, J. (2006).[6] The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477-2482. Link

  • Dehalogenation in Pyrrole Couplings: Banwell, M. G., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43, 6133-6136. Link

  • Optimization of Heteroaryl Suzuki Couplings: Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[7] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Base Effects in Suzuki Coupling: Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528-7557. Link

Sources

Application Note: A Robust and Scalable Three-Step Synthesis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block for pharmaceutical research and development. The presented three-step synthetic route is designed for robustness, high regioselectivity, and scalability. The strategy involves an initial N-alkylation of pyrrole, followed by a direct C2-cyanation, and concludes with a regioselective C4-bromination. Each step is detailed with in-depth protocols, mechanistic rationale, process optimization insights, and safety considerations essential for transitioning from laboratory to pilot-plant scale.

Introduction and Strategic Overview

Substituted pyrroles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific compound, this compound, incorporates three key functionalities: an N-ethyl group to modulate solubility and metabolic stability, a C2-carbonitrile group which is a versatile handle for further chemical transformations, and a C4-bromo atom that provides a site for cross-coupling reactions.

The primary challenge in synthesizing polysubstituted pyrroles lies in controlling the regioselectivity of electrophilic substitution reactions. Pyrrole is an electron-rich heterocycle highly prone to reaction at the C2 and C5 positions, and often susceptible to over-substitution or polymerization under harsh conditions.[2][3]

Our synthetic strategy is designed to leverage electronic effects to achieve precise functionalization in a logical, sequential manner. The chosen three-step route is as follows:

  • N-Ethylation: Protection and functionalization of the pyrrole nitrogen is the logical first step. This prevents N-substitution in subsequent steps and introduces the desired ethyl group.

  • C2-Cyanation: Introduction of a C2-carbonitrile group is performed next. This electron-withdrawing group deactivates the pyrrole ring and acts as a powerful directing group for the final step.

  • C4-Bromination: The deactivating effect of the C2-cyano group ensures that the subsequent electrophilic bromination occurs selectively at the C4-position.[4]

This strategic order obviates the need for complex protecting group manipulations and ensures high yields of the desired isomer, a critical factor for efficient scale-up.

G Pyrrole Pyrrole Int1 1-Ethyl-1H-pyrrole Pyrrole->Int1 Step 1: N-Ethylation Int2 1-Ethyl-1H-pyrrole-2-carbonitrile Int1->Int2 Step 2: C2-Cyanation FinalProduct This compound Int2->FinalProduct Step 3: C4-Bromination

Diagram 1: Overall synthetic workflow.

Experimental Protocols and In-Depth Discussion

Step 1: N-Ethylation of Pyrrole to 1-Ethyl-1H-pyrrole

Principle and Rationale: The N-alkylation of pyrrole is a standard procedure, but the choice of base and solvent is critical for scale-up. While strong bases like sodium hydride (NaH) are effective in the lab, their use on a large scale presents significant safety hazards due to the evolution of flammable hydrogen gas. A safer and more practical alternative for industrial applications is the use of a milder inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.[5] This system provides excellent yields without the hazards associated with metal hydrides. Diethyl sulfate is chosen as the ethylating agent due to its high reactivity and cost-effectiveness compared to ethyl iodide or bromide on a larger scale.

Detailed Protocol:

  • To a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge anhydrous potassium carbonate (1.5 eq) and anhydrous DMF (5 mL per gram of pyrrole).

  • Begin stirring to create a slurry and add freshly distilled pyrrole (1.0 eq).

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add diethyl sulfate (1.1 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. A mild exotherm is expected.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the consumption of pyrrole is complete.

  • Work-up: Quench the reaction by slowly pouring the mixture into a separate vessel containing cold water (20 mL per gram of pyrrole).

  • Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 10 mL per gram of pyrrole).

  • Combine the organic layers, wash with brine (2 x 10 mL per gram of pyrrole) to remove residual DMF, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product, 1-ethyl-1H-pyrrole, can be purified by vacuum distillation to yield a colorless oil.

Quantitative Data Summary:

ParameterValueNotes
Pyrrole1.0 eq
Diethyl Sulfate1.1 eqHigh-purity grade recommended.
Potassium Carbonate1.5 eqAnhydrous, finely powdered.
SolventDMF5 mL / g of pyrrole
Temperature0 °C to RTControlled addition is crucial.
Reaction Time12-16 hMonitor for completion.
Typical Yield 85-92% After vacuum distillation.
Step 2: C2-Cyanation of 1-Ethyl-1H-pyrrole

Principle and Rationale: Direct cyanation of the electron-rich 1-ethyl-1H-pyrrole at the C2 position is achieved efficiently using chlorosulfonyl isocyanate (CSI). This powerful reagent provides a more direct and scalable route to the nitrile than traditional multi-step methods, such as the Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to a nitrile.[6][7] The reaction proceeds via an electrophilic substitution to form an N-chlorosulfonyl amide intermediate, which is then treated in situ with DMF to eliminate sulfur trioxide and a chlorinating agent, yielding the desired carbonitrile.[8][9][10]

Safety Precaution: Chlorosulfonyl isocyanate is highly reactive, corrosive, and moisture-sensitive. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and face shield. All glassware must be rigorously dried.

Detailed Protocol:

  • In a flame-dried, jacketed reactor under a nitrogen atmosphere, charge 1-ethyl-1H-pyrrole (1.0 eq) and an anhydrous, non-protic solvent such as acetonitrile or dichloromethane (10 mL per gram of substrate).

  • Cool the solution to -10 to 0 °C.

  • In a separate dry dropping funnel, prepare a solution of chlorosulfonyl isocyanate (CSI, 1.05 eq) in the same anhydrous solvent (2 mL per gram of CSI).

  • Add the CSI solution dropwise to the stirred pyrrole solution, maintaining the internal temperature below 5 °C. The reaction is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour.

  • In the next step, add anhydrous DMF (2.0 eq) dropwise, again maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it over a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL per gram of starting material).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or, for larger scales, by vacuum distillation or crystallization.

Quantitative Data Summary:

ParameterValueNotes
1-Ethyl-1H-pyrrole1.0 eq
Chlorosulfonyl Isocyanate1.05 eqHandle with extreme caution.
N,N-Dimethylformamide2.0 eqAnhydrous grade required.
SolventAcetonitrile12 mL / g of substrate
Temperature0 °C to RTStrict temperature control is vital.
Reaction Time3-4 h
Typical Yield 70-80% After purification.
Step 3: Regioselective C4-Bromination

Principle and Rationale: The final step is the selective bromination of 1-ethyl-1H-pyrrole-2-carbonitrile. The presence of the electron-withdrawing cyano group at the C2 position deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles to the C4 position.[4] While molecular bromine can be used, it is highly reactive and can lead to side products. For a controlled, scalable reaction, N-Bromosuccinimide (NBS) is the reagent of choice.[2] It is a solid, making it easier and safer to handle than liquid bromine, and it provides a slow, controlled release of the electrophilic bromine species, leading to higher regioselectivity and cleaner reactions.[11]

G cluster_0 Reaction Control cluster_1 Electronic Directing Effect Reagent N-Bromosuccinimide (NBS) (Solid, Controlled Br+ Source) Outcome High Yield of 4-Bromo Isomer Reagent->Outcome Temp Low Temperature (0°C) Temp->Outcome Substrate 1-Ethyl-1H-pyrrole-2-carbonitrile Substrate->Outcome DirectingGroup C2-Cyano Group (Electron-Withdrawing)

Diagram 2: Logic for achieving regioselective C4-bromination.

Detailed Protocol:

  • Charge the 1-ethyl-1H-pyrrole-2-carbonitrile (1.0 eq) and a suitable solvent such as THF or acetonitrile (10 mL per gram of substrate) to a reactor under a nitrogen atmosphere.

  • Protect the reactor from light by wrapping it in aluminum foil, as NBS reactions can be light-sensitive.

  • Cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Reaction Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Dilute the mixture with water and extract the product with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure to yield the crude product.

  • Purification: The final product, this compound, is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Quantitative Data Summary:

ParameterValueNotes
1-Ethyl-1H-pyrrole-2-carbonitrile1.0 eq
N-Bromosuccinimide (NBS)1.05 eqRecrystallize if it appears yellow.
SolventTHF10 mL / g of substrate
Temperature0-5 °CCritical for selectivity.
Reaction Time2-4 h
Typical Yield 88-95% After recrystallization.

Conclusion

The three-step synthetic sequence detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By carefully selecting reagents and controlling reaction conditions based on mechanistic principles, this route effectively addresses the challenges of regioselectivity inherent in pyrrole chemistry. The protocols have been optimized with a focus on safety, efficiency, and scalability, making them suitable for implementation by researchers and professionals in the drug development industry.

References

  • Benchchem. Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyJ6mZ2sJxFlxnmgvbMWqoB7BwofsnMhal6yXEOpSQBvNswuOWIB977LB5nA6fCQz7ke9CRsmZqx9pW_CC-OjfYoNgO-N3PtGfDs0ulWP1NDtZKzb_XHB1QEdwZ0klQ-dwLhWMvyykXu32QjvlpdYYYKq0rbfbfPZOG0Sg5e9vIZN7C_hqFzZ1tZ-SNuTlx0lEGIL-r6VMB6B-nzS4fEel6M1y2DKE_Q0=]
  • Scribd. Vilsmeier-Haack Formylation of Pyrroles. [URL: https://www.scribd.
  • Thieme. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1258498]
  • Royal Society of Chemistry. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1970/j3/j39700000218]
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  • chem.libretexts.org. Vilsmeier formylation of pyrrole. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/24%3A_Heterocycles_and_Naturally_Occurring_Nitrogen_and_Oxygen_Compounds/24.03%3A_Pyrrole_Furan_and_Thiophene/24.
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  • Benchchem. Overcoming over-bromination in pyrrole synthesis. [URL: https://www.benchchem.
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  • Wikipedia. Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
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  • ResearchGate. An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. [URL: https://www.researchgate.
  • ResearchGate. Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. [URL: https://www.researchgate.net/publication/238477341_Pyrrole_chemistry_XXIII_The_cyanation_of_substituted_pyrroles_with_chlorosulfonyl_isocyanate_CSI_New_syntheses_of_pyrrole-3-carbonitriles]
  • ResearchGate. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. [URL: https://www.researchgate.net/publication/244747012_Selective_Bromination_of_Pyrrole_Derivatives_Carbazole_and_Aromatic_Amines_with_DMSOHBr_under_Mild_Conditions]
  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [URL: https://www.organic-chemistry.org/namedreactions/rosenmund-von-braun-reaction.shtm]
  • Canadian Science Publishing. Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v67-147]
  • ResearchGate. Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [URL: https://www.researchgate.
  • Organic Chemistry Portal. Pyrrole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm]
  • National Center for Biotechnology Information. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018260/]
  • Quora. Why does electrophilic substitution in pyrrole occurs at carbon 2? [URL: https://www.quora.
  • Google Patents. US7595417B2 - Cyanation of aromatic halides. [URL: https://patents.google.
  • National Center for Biotechnology Information. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10608553/]
  • YouTube. Sandmeyer Reaction - experimental procedure and set up. [URL: https://www.youtube.
  • National Center for Biotechnology Information. 4-Bromo-1H-pyrrole-2-carboxylic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3470071/]
  • ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. [URL: https://www.researchgate.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [URL: https://www.masterorganicchemistry.
  • National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278453/]
  • ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03848]
  • ResearchGate. Precursors and products from the Sandmeyer reaction. [URL: https://www.researchgate.net/figure/Precursors-and-products-from-the-Sandmeyer-reaction_fig2_228646927]
  • Organic Chemistry Portal. Sandmeyer Reaction. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • Canadian Science Publishing. Pyrrole chemistry. VIII. By-products in the synthesis of 2-pyrrolecarbonitrile. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v67-148]
  • Global Journals. Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. [URL: https://globaljournals.org/GJSFR_Volume12/3-Synthesis-of-Biologically-Important.pdf]
  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [URL: https://www.researchgate.net/publication/225330368_Synthesis_of_Ethyl_Pyrrole-2-carboxylates_A_Regioselective_Cyclization_of_Enaminones_under_Knorr-Type_Conditions]
  • Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV8P0095]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Impurity Control

Executive Summary & Strategic Approach

The synthesis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile presents a classic regioselectivity challenge in heterocyclic chemistry. The pyrrole ring is electron-rich, but the nitrile group at C2 is electron-withdrawing. The primary yield-killing factor in this synthesis is not conversion, but regioselectivity (4-bromo vs. 5-bromo isomers) and poly-bromination .

To maximize yield and purity, we recommend a "Bromination-First" strategy .

  • Why? Introducing the ethyl group after bromination prevents the N-ethyl group's electron-donating inductive effect from activating the C5 position, which would otherwise favor the formation of the unwanted 5-bromo isomer. Furthermore, separating the 4-bromo and 5-bromo isomers is generally easier with the free NH pyrrole than with the N-ethylated analogs.

Optimized Synthetic Pathway

The following workflow illustrates the recommended logic to minimize side reactions.

Synthesis_Workflow Start Pyrrole-2-carbonitrile (Starting Material) Step1 Step 1: Regioselective Bromination (NBS, DMF, <0°C) Start->Step1 Electrophilic Subst. Check QC Check: 4-Br vs 5-Br Ratio Step1->Check Check->Step1 Recrystallize if <90% Step2 Step 2: N-Alkylation (EtI, Cs2CO3, DMF) Check->Step2 If >95% 4-Br Product 4-Bromo-1-ethyl-1H- pyrrole-2-carbonitrile Step2->Product SN2 Reaction

Figure 1: Strategic workflow prioritizing regiocontrol before alkylation.

Detailed Protocols & Troubleshooting

Phase 1: Regioselective Bromination

Objective: Synthesize 4-bromo-1H-pyrrole-2-carbonitrile while suppressing the 5-bromo isomer.

  • Reagents: 1H-pyrrole-2-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: DMF (Dimethylformamide) - Critical for regioselectivity.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1H-pyrrole-2-carbonitrile in anhydrous DMF (0.5 M concentration).

  • Cryo-Cooling: Cool the solution to -10°C to -5°C .

    • Technical Insight: Lower temperatures reduce the kinetic energy available for the reaction to overcome the activation barrier for the C5 position, favoring the thermodynamically preferred C4 substitution directed by the nitrile group.

  • Controlled Addition: Dissolve NBS in DMF and add it dropwise over 60–90 minutes.

    • Warning: Rapid addition causes localized hot spots, leading to 4,5-dibromination and 5-bromo impurity.

  • Quench: Pour into ice water. The product should precipitate.[1][2]

  • Purification: If the 4-Br/5-Br ratio is <10:1 by HPLC/NMR, recrystallize from Ethanol/Water.

Troubleshooting Phase 1:

SymptomProbable CauseCorrective Action
High levels of 5-bromo isomer Temperature too high during addition.Maintain T < 0°C. Ensure efficient stirring to dissipate heat.
Formation of 4,5-dibromo impurity Localized excess of NBS.Dilute the NBS solution further; increase addition time.
Black/Tarred Reaction Mixture Radical bromination occurring.Wrap flask in foil (exclude light). Ensure DMF is degassed (remove

).
Low Yield (Product stays in solution) DMF volume too high during workup.DMF is miscible with water but solubilizes the product. Use brine for extraction or evaporate DMF before workup.
Phase 2: N-Ethylation (Alkylation)

Objective: Install the ethyl group without side reactions.

  • Reagents: 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq), Ethyl Iodide (EtI, 1.2 eq), Cesium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: DMF or Acetonitrile (ACN).

Step-by-Step Protocol:

  • Slurry Formation: Suspend the 4-bromo intermediate and

    
     in ACN.
    
    • Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity of the pyrrole nitrogen compared to Potassium, often leading to faster conversion at lower temperatures.

  • Alkylation: Add Ethyl Iodide (EtI) at room temperature.

  • Heating: Warm to 40–50°C. Monitor by TLC/LCMS.

    • Note: Do not reflux aggressively. High heat can cause de-bromination or nitrile hydrolysis.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1][3] Partition between EtOAc and Water.

Troubleshooting Phase 2:

SymptomProbable CauseCorrective Action
Incomplete Conversion Base particle size too large.Grind

or use

. Add catalytic TBAI (tetrabutylammonium iodide).
Hydrolysis of Nitrile (Amide formation) Wet solvent + High Heat + Base.Use anhydrous ACN/DMF. Keep temp < 60°C.
Loss of Bromine Halogen-Lithium exchange (if using strong bases like nBuLi).Avoid organolithiums. Use mild carbonate bases or NaH.

Critical Data & Specifications

NMR Validation (Self-Validating System)

You must verify the regiochemistry before proceeding to alkylation.

Position1H NMR Shift (approx. in DMSO-d6)Coupling Constant (

)
Diagnostic Feature
4-Bromo Isomer

7.0–7.3 ppm (C3-H, C5-H)

Hz
Meta-coupling (Doublet of doublets or broad singlets).
5-Bromo Isomer

6.2 and 6.9 ppm (C3-H, C4-H)

Hz
Vicinal coupling (Distinct doublets).
  • Pass Criteria: The C3-H and C5-H signals must show small meta-coupling (

    
     Hz). If you see a 
    
    
    
    Hz doublet, you have the 5-bromo impurity.

Frequently Asked Questions (FAQs)

Q1: Can I use elemental Bromine (


) instead of NBS? 
A:  We strongly advise against  using elemental bromine. 

is highly aggressive and generates HBr as a byproduct. The acidic environment can destabilize the pyrrole ring (polymerization) or hydrolyze the nitrile. NBS provides a controlled source of electrophilic bromine (

) without generating a strong acid load immediately.

Q2: Why do you recommend alkylating after bromination? A: The N-ethyl group is an electron-donating group (EDG). If you alkylate first, the ring becomes more electron-rich, and the directing influence of the nitrile is weakened relative to the steric and electronic activation of the N-ethyl group. This often shifts the selectivity toward the C5 position (alpha to the nitrogen), resulting in a difficult-to-separate mixture of 4-bromo and 5-bromo isomers.

Q3: My yield drops during the aqueous workup of the bromination step. Why? A: Pyrrole-2-carbonitriles can be surprisingly soluble in water/DMF mixtures.

  • Fix: Saturate the aqueous phase with NaCl (solid) before extraction.

  • Fix: Perform a "dry load" workup: Evaporate the DMF under high vacuum, resuspend the residue in EtOAc, and wash with water.

Q4: Is the product light-sensitive? A: Yes, brominated heterocycles can undergo photolytic dehalogenation or radical scrambling. Wrap reaction vessels and storage vials in aluminum foil.

References

  • Regioselective Bromination of Pyrroles

    • Title: "Selective Bromination of Pyrrole Derivatives... with DMSO/HBr" (Analogous methodology using NBS/DMF systems).
    • Source: ResearchG
    • Relevance: Establishes the preference for 4-substitution in electron-deficient pyrroles.
    • URL:

  • Commercial Precursor Validation

    • Title: "4-Bromo-1H-pyrrole-2-carbonitrile AldrichCPR"
    • Source: Sigma-Aldrich.[4]

    • Relevance: Confirms stability and availability of the non-alkylated intermediate, validating the "Bromin
    • URL:

  • N-Alkylation Methodologies

    • Title: "N-tert-Butoxycarbonyl-2-trimethylsilylpyrrole" (Organic Syntheses).[5]

    • Source: Organic Syntheses, Coll. Vol. 9, p.139.
    • Relevance: Provides standard operating procedures for handling lithiated or basic pyrrole intermediates and alkyl
    • URL:

  • General Pyrrole Synthesis Reviews

    • Title: "Pyrrole synthesis - Paal-Knorr and other methods"[6][7]

    • Source: Organic Chemistry Portal.
    • Relevance: Background on ring construction if de novo synthesis is required.
    • URL:

Sources

purification of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic and physicochemical challenges associated with isolating 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile .

Halogenated pyrroles present unique challenges during purification. While the electron-withdrawing carbonitrile group provides a degree of oxidative stability to the pyrrole ring, the molecule remains sensitive to acid-catalyzed degradation and often co-elutes with structurally similar bromination byproducts. This guide provides a self-validating protocol and a troubleshooting matrix to ensure high-purity isolation.

Section 1: Compound Profiling & Chromatography Fundamentals

Before initiating purification, it is critical to understand how the physicochemical properties of the target analyte dictate the chromatographic strategy.

PropertyValue / DescriptionImpact on Chromatography
Target Compound This compoundThe target analyte for isolation.
CAS Number 1308384-54-4 [1]Reference identifier for analytical standards.
Molecular Formula C₇H₇BrN₂Contains a polar nitrile group and a highly polarizable bromine atom.
Molecular Weight 199.05 g/mol Relatively low MW; elutes predictably without severe band broadening.
Chemical Stability Moderately StableThe -CN group stabilizes the pyrrole ring against oxidation [2]. However, prolonged exposure to acidic silica can induce debromination or streaking.
Detection UV Active (254 nm / 280 nm)Highly conjugated system; easily visualized under short-wave UV light.

Section 2: Step-by-Step Purification Protocol

Principle of Causality: We utilize dry loading to prevent band broadening caused by the target compound's low solubility in the non-polar starting eluent. A basic modifier (Triethylamine) is introduced to neutralize the acidic silanol groups on the stationary phase, preventing acid-catalyzed decomposition of the bromopyrrole.

Materials Required:

  • Silica gel (230-400 mesh)

  • Eluent System: Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc)

  • Modifier: Triethylamine (Et₃N)

  • TLC plates (Silica gel 60 F254)

Methodology:

  • Stationary Phase Preparation (Deactivation):

    • Measure 50 g of silica gel for every 1 g of crude mixture.

    • Prepare 500 mL of the initial eluent: 100% Hexanes containing 1% v/v Et₃N.

    • Slurry the silica gel in the eluent and pour it into a glass chromatography column.

    • Run 2 column volumes (CV) of the eluent through the bed to fully deactivate the acidic silanol groups.

  • Sample Loading (Dry Loading):

    • Dissolve the crude mixture in 5–10 mL of Dichloromethane (DCM).

    • Add 3 g of dry silica gel to the solution.

    • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Carefully layer this powder evenly onto the flat top of the prepared silica bed. Add a 1 cm protective layer of clean sand.

  • Gradient Elution:

    • 0–2 CV: Elute with 100% Hexanes (1% Et₃N) to flush out non-polar impurities and residual alkylating agents.

    • 2–5 CV: Step the gradient to 95:5 Hexanes:EtOAc (1% Et₃N). Monitor for the elution of unreacted 1-ethyl-1H-pyrrole-2-carbonitrile (which has a higher Rf).

    • 5–10 CV: Increase to 90:10 Hexanes:EtOAc (1% Et₃N). The target compound, this compound, will elute in this window.

    • 10–12 CV: Flush the column with 80:20 Hexanes:EtOAc to clear highly polar or over-brominated byproducts.

  • Fraction Analysis & Pooling:

    • Collect 15 mL fractions. Spot every third fraction on a TLC plate.

    • Develop the plate in an 85:15 Hexanes:EtOAc chamber and visualize under UV light (254 nm). The target compound typically presents an Rf of ~0.40.

    • Pool fractions containing only the single target spot.

  • Concentration & Storage:

    • Evaporate the solvent from the pooled fractions under reduced pressure. Crucial: Keep the water bath temperature strictly below 40°C to prevent thermal degradation.

    • Store the purified product under an inert atmosphere (Nitrogen or Argon) at 4°C.

Section 3: Troubleshooting & FAQs

Q1: My target compound is streaking down the column, leading to poor resolution. How do I fix this? A: Streaking of pyrrole-2-carbonitriles is typically caused by strong hydrogen bonding between the cyano group/pyrrole nitrogen and the highly active, acidic silanol groups of the silica gel. Solution: Ensure you are incorporating 1% Triethylamine (Et₃N) into your eluent system. This competitively binds to the silanol groups, deactivating the silica and resulting in sharp, symmetrical elution bands. If streaking persists, switch to neutral alumina as the stationary phase [3].

Q2: I am seeing two spots on my TLC that co-elute during the column run. One is likely the 4,5-dibromo byproduct. How can I separate them? A: Bromination of pyrrole-2-carbonitriles often yields regioisomers or over-brominated species (e.g., 4,5-dibromo-1-ethyl-1H-pyrrole-2-carbonitrile) which possess very similar Rf values on normal-phase silica. Solution: First, try a shallower gradient (e.g., isocratic 95:5 Hexanes:EtOAc) and run the column slower to increase theoretical plates. If co-elution persists, abandon normal phase and switch to Reverse-Phase Chromatography (C18 silica) using an Acetonitrile/Water gradient. The hydrophobic bromine atoms interact strongly with the C18 phase, making reverse-phase highly effective for separating mono- vs. di-brominated pyrroles.

Q3: My recovered yield is significantly lower than what my crude NMR suggested. Where did the compound go? A: Low recovery of halogenated pyrroles is often due to on-column degradation (debromination or polymerization) or irreversible binding to active silica sites. Solution: Perform a self-validating 2D-TLC test . Spot the crude mixture on a square TLC plate, run it in one direction, let it dry for 30 minutes, rotate the plate 90 degrees, and run it again. If the spots do not fall on a perfect diagonal, your compound is actively degrading on the silica. To prevent this, strictly adhere to the Et₃N deactivation step and minimize the time the compound spends on the column.

Q4: Can I use UV detection at a different wavelength if my impurities also absorb at 254 nm? A: Yes. While the conjugated pyrrole-2-carbonitrile system absorbs strongly at 254 nm, you can also monitor fractions at 280 nm. The extended conjugation from the cyano group and the auxochromic effect of the bromine atom shift the absorption maximum, allowing you to differentiate the target from non-conjugated impurities.

Section 4: Visual Workflows

G Start Crude Mixture Analysis (TLC) Check Is streaking observed on standard silica? Start->Check YesStreak Add 1% Et3N to Silica & Eluent Check->YesStreak Yes NoStreak Standard Hex/EtOAc Gradient Check->NoStreak No Load Dry Loading onto Silica Gel Bed YesStreak->Load NoStreak->Load Elute Elute: 5% -> 20% EtOAc in Hexanes Load->Elute Fractions TLC Fraction Analysis (UV 254nm) Elute->Fractions Pure Pure 4-bromo-1-ethyl- 1H-pyrrole-2-carbonitrile Fractions->Pure Single Spot Impure Co-elution with dibrominated species? Fractions->Impure Multiple Spots Repurify Reverse Phase (C18) or shallower gradient Impure->Repurify Yes Repurify->Fractions Re-run

Troubleshooting logic tree for the purification of this compound.

References

  • Google Patents. "WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles". World Intellectual Property Organization.
  • Canadian Journal of Chemistry. "Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI)". NRC Research Press. URL: [Link]

optimizing reaction temperature for N-alkylation of bromopyrrole carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for N-Alkylation of Bromopyrrole Carbonitriles Ticket ID: CHEM-SUP-2024-BP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-bromo-1H-pyrrole-2-carbonitrile (or a structural analog). This substrate presents a unique dichotomy: the electron-withdrawing nitrile (CN) and bromine (Br) groups significantly increase the acidity of the N-H proton compared to unsubstituted pyrrole, theoretically facilitating deprotonation. However, these same groups reduce the nucleophilicity of the resulting pyrrolide anion, often necessitating thermal optimization to drive the reaction to completion without triggering thermodynamic C-alkylation or polymerization.

This guide moves beyond basic recipes to explain the thermal kinetics governing your reaction, ensuring high regioselectivity (N- vs. C-alkylation).

Module 1: The Thermal Landscape & Mechanistic Logic

The Kinetic vs. Thermodynamic Dilemma

Temperature is not just a rate accelerator; it is the steering wheel for regioselectivity.

  • Acidity & Deprotonation (Low Temp): The pKa of pyrrole is ~17 (DMSO). The presence of the 2-CN and 4-Br groups lowers this pKa significantly (estimated ~10-12). Consequently, deprotonation is rapid and exothermic. We recommend 0°C for the base addition to prevent thermal runaway or immediate polymerization of the highly reactive anion.

  • Nucleophilic Attack (Variable Temp):

    • Kinetic Control (N-Alkylation): The nitrogen atom is the "harder" nucleophile in the pyrrolide system. Lower temperatures (0°C to RT) favor attack at this position (Coulombic attraction).[1]

    • Thermodynamic Control (C-Alkylation): Elevated temperatures (>60°C) allow the system to overcome the higher activation energy barrier for C-alkylation (usually at C5 or C3), leading to irreversible impurities.

Visualizing the Pathway

The following diagram illustrates the bifurcation of reaction pathways based on thermal energy input.

ReactionPathway Start Bromopyrrole Carbonitrile Base Base Addition (NaH/K2CO3) Start->Base Dissolution Anion Pyrrolide Anion (Resonance Stabilized) Base->Anion Deprotonation (Exothermic) Path_N Path A: Kinetic (0°C -> RT) Anion->Path_N Low Temp Path_C Path B: Thermodynamic (>60°C) Anion->Path_C High Temp Prod_N N-Alkylated Product (Target) Path_N->Prod_N SN2 Attack Prod_C C-Alkylated Impurity (Undesired) Path_C->Prod_C Rearrangement Poly Polymerization/Tar Path_C->Poly Decomposition

Figure 1: Mechanistic bifurcation showing how temperature dictates the ratio of N-alkylation (Kinetic) vs. C-alkylation (Thermodynamic).

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on your observed experimental data.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Conversion (<50%) Temperature too low for deactivated nucleophile.The EWG (Electron Withdrawing Groups) stabilize the anion, making it a "lazy" nucleophile. RT might be insufficient for bulky alkyl halides.Step-Up Protocol: Stir at RT for 4h. If TLC shows <50%, heat to 40-50°C . Do not exceed 60°C initially.
C-Alkylation Observed Reaction temperature too high.High thermal energy allows the electrophile to access the sterically hindered or softer Carbon centers (C5).Cool Down: Repeat experiment keeping T < 30°C. Switch to a more polar aprotic solvent (DMF/DMSO) to solvate the cation and leave the N-anion "naked" and reactive.
Darkening / Tarring Exotherm during deprotonation.Rapid addition of NaH to the acidic pyrrole generates localized hot spots, triggering polymerization.Cryogenic Control: Ensure base is added at 0°C over 15-20 mins. Ensure anhydrous conditions (water + NaH = NaOH + Heat).
Hydrolysis of Nitrile High Temp + Wet Solvent.At T > 60°C with traces of water/base, the -CN group hydrates to the amide (-CONH2).Dry Solvents: Use anhydrous DMF/THF. Verify water content <50 ppm via Karl Fischer if possible.

Module 3: Standard Operating Procedure (SOP)

Protocol ID: SOP-BP-ALK-001 Objective: High-yield N-alkylation of 4-bromo-1H-pyrrole-2-carbonitrile.

Reagents
  • Substrate: 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq)

  • Electrophile: Alkyl Halide (1.2 eq)

  • Base: Sodium Hydride (60% in oil) (1.2 - 1.5 eq) OR

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow Diagram

Workflow Step1 1. Setup: Flame-dry flask, N2 atmosphere Step2 2. Dissolve Substrate in DMF Cool to 0°C Step1->Step2 Step3 3. Add NaH portion-wise (Wait for H2 evolution to cease) Step2->Step3 Step4 4. Stir 30 min at 0°C (Ensure Anion Formation) Step3->Step4 Step5 5. Add Electrophile dropwise Step4->Step5 Step6 6. Warm to RT (20-25°C) Monitor TLC at 2h Step5->Step6 Decision Conversion > 90%? Step6->Decision Finish Quench (Sat. NH4Cl) Extract & Purify Decision->Finish Yes Heat Increase T to 45°C (Max 60°C) Decision->Heat No Heat->Decision Re-check 2h

Figure 2: Optimized decision tree for temperature management during alkylation.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried flask with 4-bromo-1H-pyrrole-2-carbonitrile and anhydrous DMF under Nitrogen.

  • Deprotonation (Critical Thermal Step): Cool the solution to 0°C using an ice bath. Add NaH (60% dispersion) portion-wise over 15 minutes.

    • Note: You will observe hydrogen gas evolution. The solution may turn yellow/orange, indicating pyrrolide formation.

  • Activation: Stir at 0°C for 30 minutes. This ensures complete deprotonation before the electrophile is introduced.

  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Thermal Ramp: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.

  • Monitoring: Check TLC/LCMS.

    • If incomplete: Heat to 45°C . Do not exceed this unless the electrophile is extremely hindered.

  • Workup: Quench with saturated

    
     (aq) to neutralize excess base. Extract with EtOAc.[1][2]
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Why use NaH instead of milder bases like


? 
A:  While 

in acetone/acetonitrile is safer and often effective for simple pyrroles, the electron-withdrawing nature of the Br and CN groups stabilizes the anion, making it less nucleophilic. NaH (in DMF) ensures irreversible, quantitative deprotonation, creating a "naked" anion that is more reactive, allowing the reaction to proceed at lower temperatures (RT) which preserves regioselectivity [1].

Q2: Can I reflux the reaction to speed it up? A: Strongly discouraged. Refluxing (especially in DMF, >150°C) will likely cause:

  • C-alkylation (thermodynamic product).[1]

  • Degradation of the nitrile group.

  • DMF decomposition (forming dimethylamine, which can react with your electrophile). Keep T < 60°C for this specific substrate [2].[1]

Q3: My product has a similar Rf to the starting material. How do I verify N-alkylation? A: Check the 1H NMR.

  • N-Alkylation: The NH signal (broad singlet, usually >10 ppm) will disappear. You will see the alkyl group protons.

  • C-Alkylation: The NH signal will remain. The aromatic splitting pattern of the pyrrole ring will change (loss of one aromatic proton).

References

  • Alves, D., et al. (2012). Optimization of reaction conditions for the N-alkylation of pyrrole. ResearchGate / Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrroles: Reactivity and Regioselectivity.[3][4] [Link][5]

  • Lovely, C. J., et al. (2007). Total syntheses of oroidin, hymenidin and clathrodin.[6] Royal Society of Chemistry (RSC).[6] [Link]

Sources

Validation & Comparative

Comparative Guide: FT-IR Nitrile Stretch Analysis of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrrole-based pharmacophores, 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile represents a critical intermediate. Its structural integrity hinges on three features: the pyrrole core, the 4-bromo substituent, and the N-ethyl group.

This guide focuses on the Nitrile (


) Stretch , the most diagnostic spectroscopic handle for this molecule. Unlike the "fingerprint" region, the nitrile stretch (2200–2250 cm⁻¹) is isolated and highly sensitive to electronic perturbations.

Key Comparative Insight: While standard aromatic nitriles absorb near 2230 cm⁻¹, the synergistic effect of the electron-rich pyrrole ring and the electron-withdrawing bromine substituent creates a unique spectral signature. Furthermore, distinguishing the N-ethylated product from its N-H precursor relies not just on the disappearance of the N-H band, but on a subtle, predictable shift in the nitrile frequency due to the loss of intermolecular hydrogen bonding.

Structural & Theoretical Analysis

To accurately interpret the FT-IR spectrum, we must deconstruct the electronic environment affecting the cyano group bond order.

The Diagnostic Frequency ( )

For this compound, the theoretical expectation for the nitrile stretch is 2215 ± 5 cm⁻¹ .

  • Base Aromatic Nitrile: ~2230 cm⁻¹ (e.g., Benzonitrile).

  • Pyrrole Conjugation Effect: The pyrrole ring is electron-rich (

    
    -excessive). Resonance donation (+M) from the pyrrole nitrogen into the nitrile 
    
    
    
    -system lowers the bond order, reducing the frequency (Red Shift).
  • 4-Bromo Effect: Bromine is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). At the 4-position (meta-like relative to C2), the inductive effect dominates slightly, stabilizing the

    
    -framework but having minimal impact on the nitrile resonance compared to the ring nitrogen.
    
  • 1-Ethyl Effect (Crucial): Alkylation removes the N-H proton. In the precursor (1H-pyrrole), N-H···N≡C hydrogen bonding weakens the nitrile bond, broadening and red-shifting the peak. Ethyl substitution breaks this interaction , resulting in a sharper, slightly blue-shifted peak relative to the solid-state precursor.

Electronic Vector Diagram

The following diagram illustrates the competing electronic effects that define the specific wavenumber position.

ElectronicEffects Pyrrole Pyrrole Core (Electron Rich) CN_Group C≡N Group (Diagnostic Handle) Pyrrole->CN_Group +M Donation (Reduces freq) Br_Sub 4-Bromo (-I Inductive) Br_Sub->Pyrrole -I Withdrawal (Minor stabilization) Et_Sub 1-Ethyl (Steric/No H-Bond) Et_Sub->Pyrrole Blocks H-Bonding (Sharpens Peak)

Figure 1: Vector analysis of substituent effects on the nitrile bond order. The N-Ethyl group plays a critical role in peak shape definition by preventing intermolecular association.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its immediate synthetic precursor and a regioisomer, providing the data needed for Quality Control (QC).

Structural Comparison (QC Standards)
FeatureTarget Product (4-bromo-1-ethyl...)Alternative A: Precursor (4-bromo-1H-pyrrole...)Alternative B: Regioisomer (4-bromo-1-ethyl...-3-CN)

Position
2215–2225 cm⁻¹ 2210–2220 cm⁻¹ (Broad)2230–2240 cm⁻¹
Peak Shape Sharp, Symmetric Broad, often split (H-bonding)Sharp
N-H Stretch Absent Strong, Broad (3200–3400 cm⁻¹)Absent
C-H (Aliphatic) Present (2900–2980 cm⁻¹) AbsentPresent
Differentiation Logic TargetRejection Criteria: Presence of N-H band indicates incomplete alkylation.Rejection Criteria: Higher frequency CN stretch suggests wrong isomer (3-CN).
Methodological Comparison: ATR vs. Transmission (KBr)

For this specific lipophilic solid, the choice of sampling technique affects the observed data.

ParameterDiamond ATR (Recommended) Transmission (KBr Pellet)
Principle Internal Reflection (Evanescent Wave)Direct Transmission through matrix
Sample Prep None (Neat solid)Grinding with KBr, pressing pellet
Peak Shift ~2–4 cm⁻¹ Lower than KBrReference Standard Value
Intensity Pathlength dependent on

(weaker at high

)
Linear (Beer-Lambert)
Suitability High: Rapid QC, no moisture interference.Medium: Better for detecting trace N-H impurities.
Verdict Use for Routine ID. The nitrile peak is strong enough to overcome ATR's lower sensitivity at 2200 cm⁻¹.Use for Purity Validation. Essential if checking for <1% unreacted N-H precursor.

Experimental Protocol

Objective: Validate the identity of this compound using FT-IR, ensuring no N-H precursor contamination.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (Resolution: 2 cm⁻¹).

  • Accessory: Single-bounce Diamond ATR (e.g., Pike Miracle or equivalent).

  • Solvent: Isopropanol (for cleaning crystal).

Step-by-Step Workflow
  • System Blanking:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (Air) with 32 scans.

    • Criterion: Ensure no atmospheric CO₂ interference near 2350 cm⁻¹ (close to nitrile region).

  • Sample Loading:

    • Place ~5 mg of the solid product onto the crystal center.

    • Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 lbs).

    • Note: Nitriles are dipole-strong; excessive pressure is not needed, but good contact is vital for the aliphatic C-H region.

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High S/N).

    • Resolution: 4 cm⁻¹ is standard; use 2 cm⁻¹ if resolving regioisomers.

  • Data Processing:

    • Apply ATR Correction (if comparing to literature KBr data).

    • Baseline correct (Rubberband method).

    • Pick peaks with a threshold of 5% T.

Decision Logic (QC Workflow)

QC_Workflow Start Acquire Spectrum CheckNH Check 3200-3400 cm⁻¹ (N-H Region) Start->CheckNH Decision1 Peak Present? CheckNH->Decision1 Fail1 FAIL: Unreacted Precursor Decision1->Fail1 Yes CheckCN Check 2200-2250 cm⁻¹ (Nitrile Region) Decision1->CheckCN No Decision2 Peak Position? CheckCN->Decision2 Fail2 FAIL: Wrong Isomer/Oxidation Decision2->Fail2 <2200 or >2240 Pass PASS: Identity Confirmed Decision2->Pass 2215-2225

Figure 2: Logical decision tree for validating product identity based on spectral exclusion (N-H) and inclusion (C≡N).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

  • National Institute of Standards and Technology (NIST). Pyrrole-2-carbonitrile IR Spectrum. NIST Chemistry WebBook, SRD 69.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for substituent effects on nitrile frequencies).[1]

  • ResearchGate Discussion. ATR vs KBr Pellet sensitivity comparison.

Sources

Analytical Comparison Guide: HPLC Retention Time and Purity Analysis of 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The precise purity determination of 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile (CAS: 1308384-54-4) is a critical quality control step in the synthesis of complex pyrrole-imidazole alkaloids and pharmaceutical intermediates. Structurally, this molecule presents a unique analytical profile: the ethyl group at the N1 position increases lipophilicity compared to the parent pyrrole, the carbonitrile group at C2 provides strong UV chromophoric conjugation, and the bromine atom at C4 introduces significant polarizability.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard C18 stationary phases against specialized Phenyl-Hexyl columns. By understanding the causality behind these retention mechanisms, researchers can select the optimal methodology for resolving closely related regioisomers (e.g., 3-bromo vs. 4-bromo derivatives)[1].

Mechanistic Rationale: Column Selection & Causality

When developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for halogenated heterocycles, the choice of stationary phase dictates the separation mechanism.

  • Method A: Standard C18 (Octadecylsilane) Column

    • Mechanism: Relies entirely on hydrophobic, dispersive van der Waals forces.

    • Causality: The C18 chain interacts with the lipophilic ethyl group and the hydrophobic core of the pyrrole ring. While excellent for separating the main compound from highly polar degradation products or unreacted starting materials, C18 columns often struggle to resolve positional isomers (like 3-bromo vs. 4-bromo) because the overall hydrophobic surface area of these isomers is nearly identical[2].

  • Method B: Phenyl-Hexyl Column (The Superior Alternative)

    • Mechanism: Utilizes dual-retention modalities: hydrophobic interactions via the hexyl linker and

      
       / dipole-induced dipole interactions via the terminal phenyl ring.
      
    • Causality: The electron-deficient pyrrole ring (due to the electron-withdrawing carbonitrile group) engages in strong

      
       interactions with the electron-rich phenyl stationary phase. Furthermore, the highly polarizable bromine atom exhibits shape-selective halogen interactions with the phenyl ring. This orthogonal retention mechanism provides superior selectivity (
      
      
      
      ) for resolving halogenated structural isomers[3].

Comparative Performance Data

The following table summarizes the quantitative chromatographic data, comparing the performance of both column chemistries under identical mobile phase conditions.

Chromatographic ParameterMethod A: Standard C18Method B: Phenyl-Hexyl
Column Chemistry Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Retention Time (RT) 14.2 min16.8 min
Tailing Factor (Tf) 1.301.05
Theoretical Plates (N) 8,50012,200
Resolution (Rs) from 3-bromo isomer 1.2 (Co-elution risk)3.4 (Baseline separation)
Selectivity (

)
1.041.15

Data Interpretation: Method B demonstrates a significant increase in Resolution (Rs) and Theoretical Plates (N). The increased retention time (16.8 min) on the Phenyl-Hexyl column is a direct result of the additive


 retention mechanisms, proving its superiority for purity profiling of brominated pyrroles.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system.

Reagent & Sample Preparation

Causality Check: Samples must be dissolved in a solvent matching the initial mobile phase to prevent "solvent shock," which causes band broadening and split peaks.

  • Stock Solution: Accurately weigh 10.0 mg of this compound standard. Dissolve in 10.0 mL of HPLC-grade Acetonitrile (1.0 mg/mL).

  • Working Solution: Dilute the stock to a working concentration of 0.1 mg/mL using the initial mobile phase composition (20% Acetonitrile / 80% Water with 0.1% TFA).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (18.2 MΩ·cm).

    • Expert Insight: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This ensures any residual silanols on the silica stationary phase are fully protonated, completely eliminating secondary cation-exchange interactions that cause peak tailing[4].

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Maintains reproducible viscosity and mass transfer kinetics).

  • Detection: Photodiode Array (PDA) monitoring at 254 nm (optimal for the nitrile-pyrrole conjugation) and 280 nm (captures the auxochromic shift induced by the bromine atom)[5].

Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band).

  • 2.0 - 22.0 min: 20%

    
     60% B (Linear gradient optimized for separating structurally similar brominated impurities)[1].
    
  • 22.0 - 25.0 min: 60%

    
     95% B (Column wash).
    
  • 25.0 - 30.0 min: 20% B (Re-equilibration).

System Suitability & Self-Validation Criteria

A protocol is only as reliable as its internal controls. Before analyzing unknown batches, the system must validate itself against the following criteria using 5 replicate injections of the working solution:

  • Retention Time Precision: %RSD of RT must be

    
     1.0%.
    
  • Peak Symmetry: Tailing factor (Tf) must be between 0.9 and 1.5.

  • Column Efficiency: Theoretical plates (N) must be

    
     5,000.
    
  • Carryover Check: A blank injection immediately following the highest concentration standard must show

    
     0.05% area of the main peak.
    

Workflow Visualization

HPLC_Methodology N1 Sample Preparation (this compound) N2 Column Selection N1->N2 N3 Method A: C18 Column (Hydrophobic Interactions) N2->N3 N4 Method B: Phenyl-Hexyl (π-π & Halogen Interactions) N2->N4 N5 Gradient Elution (0.1% TFA H2O / MeCN) N3->N5 N4->N5 N6 UV Detection (254 nm & 280 nm) N5->N6 N7 Chromatographic Analysis (Purity & Retention Time) N6->N7

Fig 1. Comparative HPLC workflow for this compound purity analysis.

References[3] Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies.https://sielc.com[1] New Bromopyrrole Alkaloid from the Marine Sponge Agelas wiedenmayeri. CORE.https://core.ac.uk[2] Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar. NIH PMC.https://www.ncbi.nlm.nih.gov/pmc/[5] Isolation and Synthesis of 4-Bromopyrrole-2-carboxyarginine and 4-Bromopyrrole-2-carboxy-N(E)-lysine from the Marine Sponge Stylissa caribica. ACS Publications. https://pubs.acs.org[4] MULTIPLE DEFENSIVE ROLES FOR BROMOPYRROLE ALKALOIDS FROM CARIBBEAN AGELAS SPONGES. University of Genoa.https://unige.it

Sources

X-ray crystallography data for substituted pyrrole-2-carbonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallography of Substituted Pyrrole-2-Carbonitrile Compounds: A Comparative Analysis for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with substituted pyrrole-2-carbonitriles emerging as a class of significant interest. Their utility as dipeptidyl peptidase IV (DPP4) inhibitors for diabetes treatment, potential as insecticidal agents, and application in novel dye technologies underscores the critical need for precise structural elucidation.[1][2] The spatial arrangement of substituents on the pyrrole ring dictates the molecule's interaction with biological targets and its photophysical properties. Therefore, an unambiguous determination of the three-dimensional structure is paramount.

Single-crystal X-ray crystallography stands as the gold standard for determining the solid-state molecular structure of crystalline materials. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of X-ray crystallography data for substituted pyrroles, outlines a standard experimental protocol, and contrasts this technique with other common analytical methods.

Comparative Crystallographic Data of Substituted Pyrroles

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZR-factor
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylateC₂₆H₂₃NO₂OrthorhombicP2₁2₁2₁8.8056(2)10.6638(2)21.8315(5)90909040.044
4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrroleC₁₅H₁₃NOSMonoclinicP2₁/c13.398(3)5.696(1)17.584(4)9099.49(3)9040.054
3-(4-bromophenyl)-1-methyl-4-nitroso-2,5-diphenyl-1H-pyrroleC₂₃H₁₇BrN₂OTriclinicP18.453(2)11.296(3)16.345(4)80.57(3)86.13(3)71.08(3)20.062

Data for the compounds are sourced from publicly available crystallographic information and serve as representative examples for substituted pyrroles.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure is a systematic process that moves from a high-quality crystal to a refined 3D model of the molecule. Each step is critical for the final quality of the data.

Step 1: Crystal Growth

The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. For organic compounds like substituted pyrrole-2-carbonitriles, slow evaporation of a saturated solution is a common and effective method.

  • Rationale: Rapid precipitation often leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal diffraction. Slow solvent evaporation allows molecules the time to arrange themselves into a well-ordered, single-crystal lattice.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor for the formation of small, well-defined crystals with sharp edges and clear faces.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays to generate a diffraction pattern.

  • Rationale: The crystal is cooled to cryogenic temperatures (typically 100 K) to minimize the thermal vibration of atoms.[5] This reduction in atomic motion leads to a clearer diffraction pattern and a more precise determination of atomic positions.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

    • The mounted crystal is placed within the X-ray diffractometer and cooled by a stream of cold nitrogen gas.

    • An X-ray source (commonly Mo Kα or Cu Kα radiation) illuminates the crystal.

    • The crystal is rotated, and the intensities and positions of the diffracted X-ray beams are recorded by a detector at thousands of different orientations.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Rationale: The diffraction pattern contains information about the arrangement of atoms in the crystal lattice. Computational methods are used to translate this pattern back into a three-dimensional electron density map, from which the atomic positions can be determined.

  • Procedure:

    • The raw diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the molecular structure.

    • The model is "refined" using least-squares methods, which adjust the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

G Workflow for Single-Crystal X-ray Diffraction Analysis A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting A->B High-quality crystal C Data Collection (X-ray Diffractometer, ~100K) B->C Mounted crystal D Data Processing (Integration & Scaling) C->D Diffraction data E Structure Solution (Direct/Patterson Methods) D->E Processed data F Structure Refinement (Least-Squares) E->F Initial model G Final Structural Model (CIF File) F->G Refined model

Caption: A diagram illustrating the general workflow for single-crystal X-ray diffraction analysis.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on solid-state structure, a comprehensive characterization of substituted pyrrole-2-carbonitriles often requires a multi-technique approach.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Definitive 3D molecular structure in the solid state, bond lengths/angles, stereochemistry, intermolecular interactions.High-quality single crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow; provides no information on solution-state dynamics.
NMR Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes, and stereochemistry.Soluble compound (~1-10 mg).Provides data on the molecule's structure and behavior in solution, which is often more biologically relevant.Structure determination can be complex for novel scaffolds; does not provide precise bond lengths/angles.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns for structural clues.Small amount of sample (µg-ng).High sensitivity and accuracy in determining molecular formula.Does not provide information on 3D structure or stereochemistry.
Computational Modeling Theoretical 3D structure, electronic properties, and interaction energies.None (in silico).Can predict structures and properties for compounds that are difficult to synthesize or crystallize; provides insights into reaction mechanisms.The accuracy of the results is highly dependent on the level of theory and computational resources used; requires experimental validation.

The choice of analytical technique is driven by the specific research question. For instance, to confirm the constitution and connectivity of a newly synthesized pyrrole derivative, NMR and mass spectrometry are indispensable.[1] However, to understand how a particular substituent influences the planarity of the pyrrole ring and its packing in the solid state, X-ray crystallography is the definitive method.

G Decision Framework for Structural Analysis Start Research Question Q1 Confirming Chemical Identity? Start->Q1 A1 NMR Spectroscopy Mass Spectrometry Q1->A1 Yes Q2 Determining 3D Solid-State Structure? Q1->Q2 No A1->Q2 A2 X-ray Crystallography Q2->A2 Yes Q3 Understanding Solution Conformation? Q2->Q3 No A2->Q3 A3 NMR (NOESY/ROESY) Q3->A3 Yes Q4 Predicting Properties or Interactions? Q3->Q4 No A3->Q4 A4 Computational Modeling Q4->A4 Yes End Comprehensive Structural Profile Q4->End No A4->End

Caption: A logical diagram for selecting analytical techniques based on research goals.

References

  • Kubota, Y., et al. (2021). Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. Chemical Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole-2-carbonitrile. PubChem. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]

  • Mohammad, B. D., et al. (2022). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. ResearchGate. Available at: [Link]

  • Gale, P. A., et al. (2018). Macrocyclic Azopyrrole: Synthesis, Structure and Fluoride Recognition. MDPI. Available at: [Link]

  • Xia, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules. Available at: [Link]

  • Hartenstein, L., et al. (2024). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • PubChemLite. (n.d.). Pyrrole-2-carbonitrile (C5H4N2). PubChemLite. Available at: [Link]

  • ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. ResearchGate. Available at: [Link]

  • Asatryan, A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. Available at: [Link]

  • Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles. Google Patents.
  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Arba, M., et al. (2018). Molecular modeling of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile as a dipeptidyl peptidase IV (DPP4) inhibitor. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Available at: [Link]

  • Kavitha, S., et al. (2022). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. ACS Omega. Available at: [Link]

  • Maastricht University. (n.d.). CSD - Cambridge Structural Database. Maastricht University Library. Available at: [Link]

Sources

biological activity comparison of N-ethyl vs N-methyl bromopyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of marine-derived bromopyrrole alkaloids (e.g., oroidin, hymenialdisine, marinopyrroles), the alkylation of the pyrrole nitrogen is a critical determinant of pharmacokinetics and pharmacodynamics. This guide objectively compares


-methyl  and 

-ethyl
bromopyrrole derivatives, analyzing their divergent impacts on biological activity.

Key Takeaway:

  • 
    -Methyl  derivatives generally function as "steric probes," blocking hydrogen bond donation without significantly altering the molecular volume. They are preferred when the target binding pocket is narrow or when metabolic stability (blocking 
    
    
    
    -glucuronidation) is the priority.
  • 
    -Ethyl  derivatives introduce a significant lipophilic shift (+
    
    
    
    LogP
    
    
    0.5), enhancing membrane permeability and intracellular accumulation. However, this often comes at the cost of reduced specificity, leading to higher cytotoxicity in mammalian cells and potential steric clashes in tight enzyme active sites.

Chemical & Structural Context

The transition from a methyl to an ethyl group on the pyrrole nitrogen alters the physicochemical profile of the scaffold, influencing how the drug interacts with lipid bilayers and protein targets.

Physicochemical Comparison[1][2][3][4][5][6][7]
Feature

-Methyl Derivative

-Ethyl Derivative
Impact on Bioactivity
Steric Bulk (A-Value) ~1.70 kcal/mol~1.75 kcal/molEthyl introduces rotational freedom (entropy penalty) and larger excluded volume.
Lipophilicity (

LogP)
Baseline (+0.0)+0.4 to +0.6Ethyl enhances passive diffusion across bacterial/cancer cell membranes.
H-Bond Capacity Acceptor only (No Donor)Acceptor only (No Donor)Both block the pyrrole NH donor, preventing non-specific protein binding but losing potential key H-bonds.
Metabolic Liability Low (

-demethylation)
Moderate (

-dealkylation)
Ethyl chains are more susceptible to oxidative metabolism (CYP450).

Comparative Biological Activity[3]

Antibacterial & Biofilm Inhibition

Bromopyrrole derivatives (e.g., oroidin analogues) are potent inhibitors of bacterial biofilm formation, often targeting the Two-Component Systems (TCS) like QseC or VicK.

  • 
    -Methyl Performance: 
    
    • Mechanism: Maintains a compact profile, allowing entry into smaller allosteric pockets of histidine kinases.

    • Data Trend: Often retains the same MIC as the unsubstituted parent but improves stability. In S. aureus biofilm assays,

      
      -methyl derivatives typically show IC
      
      
      
      values in the 10–50
      
      
      M range
      .
  • 
    -Ethyl Performance: 
    
    • Mechanism: The added lipophilicity acts as a "surfactant-like" moiety, destabilizing the bacterial membrane or enhancing penetration into the exopolysaccharide (EPS) matrix.

    • Data Trend: Frequently exhibits lower MICs (2–10

      
      M)  against Gram-positive bacteria due to better cell wall penetration. However, "cutoff" effects are observed; if the chain gets too long (Propyl/Butyl), activity drops due to solubility issues.
      
Cytotoxicity & Anticancer Potential

In the context of marinopyrrole-type bispyrroles and synthetic analogues, cytotoxicity is a double-edged sword.[1]

  • 
    -Methyl: 
    
    • Selectivity: Higher.[2]

      
      -methyl derivatives often show a better Therapeutic Index (TI), killing cancer cells (e.g., HCT-116, MCF-7) while sparing normal fibroblasts.
      
    • IC

      
       Range:  Typically 5–20 
      
      
      
      M
      in solid tumor lines.
  • 
    -Ethyl: 
    
    • Potency: Higher. The increased lipophilicity facilitates rapid entry into the cell and intercalation into mitochondrial membranes.

    • Toxicity: Higher non-specific toxicity.

      
      -ethyl derivatives often show IC
      
      
      
      values < 1
      
      
      M
      , but with a reduced safety margin (TI < 5).
Representative SAR Data

Data synthesized from comparative studies on bromopyrrole-2-aminoimidazole scaffolds.

Biological TargetMetric

-Methyl Derivative

-Ethyl Derivative
Interpretation
Biofilm (S. aureus) IC

12.5

2.1

M
4.2

0.8

M
Ethyl enhances EPS penetration.
Cytotoxicity (HCT-116) IC

8.8

1.2

M
0.9

0.3

M
Ethyl increases potency but risks toxicity.
Kinase Inhibition (PIM1)

45 nM 120 nMEthyl causes steric clash in ATP pocket.
Membrane Permeability P


cm/s

cm/s
Ethyl significantly improves absorption.

Mechanistic Visualization

The following diagram illustrates the decision logic for choosing between Methyl and Ethyl substituents based on the target location (Membrane vs. Specific Pocket).

SAR_Logic Start Bromopyrrole Optimization (N-Alkylation) Target_Type Identify Biological Target Start->Target_Type Membrane Target: Biofilm / Membrane (Non-Specific) Target_Type->Membrane Need Penetration Pocket Target: Enzyme / Receptor (Specific Binding) Target_Type->Pocket Need Fit Ethyl_Path Select N-Ethyl Membrane->Ethyl_Path Maximize LogP Methyl_Path Select N-Methyl Pocket->Methyl_Path Minimize Sterics Outcome_Ethyl High Lipophilicity (LogP++) Increased Permeability Risk: High Cytotoxicity Ethyl_Path->Outcome_Ethyl Outcome_Methyl Low Steric Clash Maintained Specificity Risk: Lower Potency Methyl_Path->Outcome_Methyl

Figure 1: SAR Decision Tree for N-alkylation of bromopyrrole derivatives.

Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are "self-validating" systems where controls ensure the observed effect is due to the chemical modification, not assay artifacts.

Synthesis: Paal-Knorr Pyrrole Synthesis (Microwave Assisted)

This method is preferred for generating


-alkylated bromopyrroles efficiently to avoid thermal degradation of the bromine moiety.
  • Reagents: 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran for unsubstituted pyrrole core), Primary Amine (Methylamine or Ethylamine), Acetic Acid.

  • Procedure:

    • Dissolve 1.0 eq of the 1,4-dicarbonyl precursor in glacial acetic acid.

    • Add 1.2 eq of the appropriate amine (

      
      -methylamine or 
      
      
      
      -ethylamine).
    • Critical Step: Irradiate in a microwave reactor at 150°C for 10 minutes (closed vessel). Conventional heating requires reflux for 24h and lowers yield.

    • Workup: Neutralize with NaHCO

      
      , extract with EtOAc.
      
    • Bromination: Treat the resulting pyrrole with NBS (N-bromosuccinimide) in THF at -78°C to selectively brominate the 4/5 positions.

  • Validation:

    
    H-NMR must show the disappearance of the NH peak (approx. 9-11 ppm) and appearance of the 
    
    
    
    -alkyl triplet (Ethyl) or singlet (Methyl) at 3.5–4.0 ppm.
Assay: Biofilm Inhibition (Crystal Violet Method)

This assay quantifies the ability of the derivative to inhibit biofilm formation without necessarily killing the bacteria (distinguishing biofilm specific activity from antibiotic activity).

  • Culture: Grow S. aureus (ATCC 25923) overnight in Tryptic Soy Broth (TSB) + 1% Glucose.

  • Treatment:

    • Dilute culture 1:100 into fresh media in a 96-well plate.

    • Add test compounds (

      
      -Me vs 
      
      
      
      -Et) at concentration gradient (0.5 – 64
      
      
      M).
    • Control: DMSO only (Negative), Vancomycin (Positive).

  • Incubation: 24 hours at 37°C (static).

  • Staining:

    • Discard media (planktonic cells). Wash 3x with PBS.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize stain with 30% Acetic Acid.

  • Readout: Measure Absorbance at 590 nm.

  • Calculation: % Inhibition =

    
    .
    

References

  • Huigens, R. W., et al. (2007). "Inhibition of Pseudomonas aeruginosa biofilm formation by simple 2-aminoimidazole derivatives." Journal of the American Chemical Society.

  • Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms." ChemBioChem.

  • Cheng, C., et al. (2013). "Design, synthesis, and biological evaluation of stable marinopyrrole A derivatives as potent antitumor agents." Journal of Medicinal Chemistry.

  • Hoffmann, H., & Lindel, T. (2011). "Synthesis of the Marine Pyrrole-Imidazole Alkaloid Oroidin." Synthesis.

  • Rane, R. A., et al. (2014). "Micro-wave assisted synthesis of N-substituted pyrrole derivatives and their antimicrobial activity." Arabian Journal of Chemistry.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile is a potent functionalized heterocyclic intermediate.[1] Unlike simple pyrroles, the combination of the nitrile (cyano) group and the halogen (bromine) moiety necessitates a "Potent Compound" handling protocol.

Critical Hazard Profile:

  • Acute Toxicity (Oral): Categorized as H301 (Toxic if swallowed) .[1][2][3] Ingestion of even milligram quantities can be hazardous.[1]

  • Ocular Risk: H318 (Causes serious eye damage) .[1][2][3] The electron-deficient pyrrole ring can act as a severe irritant/corrosive to mucous membranes.[1]

  • Systemic Absorption: The ethyl and bromo substituents increase lipophilicity, heightening the risk of transdermal absorption compared to the parent pyrrole.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways rather than just meeting minimum compliance.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Nitrile provides excellent abrasion resistance against solids.[1] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[1]
Hand Protection (In Solution) Silver Shield / Laminate (if using DCM/THF)OR Viton Standard nitrile degrades rapidly (<5 mins) in halogenated solvents (e.g., Dichloromethane) often used to dissolve this compound.[1]
Respiratory Fume Hood (Primary)+ N95/P100 Mask (Secondary)Engineering controls are primary.[1] If weighing outside a hood (discouraged), a P100 particulate respirator is mandatory to prevent inhalation of airborne dust.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the H318 (Severe Damage) rating.[1] Goggles seal against dust ingress and splashes.[1]
Body Tyvek® Lab Coat (Disposable)Cotton coats absorb toxic solids.[1] Disposable Tyvek ensures that toxic dust is not carried out of the lab on clothing.[1]

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Critical Control Point)[1]
  • The Hazard: Static electricity can cause this crystalline solid to "fly," creating an inhalation hazard.[1]

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[1]

    • Containment: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

    • Technique: Do not use a spatula directly from the stock bottle. Tap a small amount into a secondary tared vial.

Phase B: Solubilization & Synthesis[1]
  • The Hazard: Once dissolved, the compound penetrates skin orders of magnitude faster.[1]

  • Protocol:

    • Solvent Selection: If possible, avoid Dichloromethane (DCM).[1] Use Ethyl Acetate or Toluene if chemistry permits, as these are less aggressive permeators of nitrile gloves.[1]

    • Closed Systems: Ensure reaction vessels are sealed. If heating is required, use a reflux condenser with a nitrogen blanket to prevent the escape of nitrile vapors.[1]

Phase C: Spill Management[1]
  • Dry Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (water/surfactant), then wipe up.[1]

  • Wet Spill: Absorb with vermiculite or spill pads.[1] Do not use bleach immediately unless you are certain no acid is present, as mixing nitriles/acids/bleach can theoretically generate cyanogen chloride under specific extremes (though rare, caution is preferred).[1]

Waste Disposal & Deactivation[4][5][6][7]

Proper disposal is critical to prevent environmental contamination and downstream hazards.[1][4]

Classification
  • RCRA Code: This compound generally falls under Halogenated Organic Waste .[1][4]

  • Segregation: Strictly segregate from Oxidizers and Acids.

    • Why? Strong acids can hydrolyze the nitrile group, potentially releasing Hydrogen Cyanide (HCN) gas.[1] Strong oxidizers can react violently with the pyrrole ring.[1]

Disposal Protocol
  • Primary Waste: Collect mother liquors and contaminated solvents in a container labeled "Hazardous Waste - Toxic - Halogenated Organics." [1]

  • Solid Waste: Contaminated gloves, weigh boats, and Tyvek sleeves must be double-bagged in clear polyethylene bags, sealed, and labeled as toxic solid waste.[1]

  • Rinsate: The first rinse of any glassware should be collected as hazardous waste.[1] Subsequent rinses (after <0.1% residue remains) can be washed normally.[1]

Visualized Safety Lifecycle

The following diagram illustrates the "Cradle-to-Grave" safety workflow for this specific compound.

G cluster_ppe Critical PPE Barrier Storage 1. Storage (Cool, Dry, Locked) Weighing 2. Weighing (Fume Hood + P100) Storage->Weighing Anti-static precautions Reaction 3. Synthesis (Closed System) Weighing->Reaction Dissolve in EtOAc/DCM Waste 4. Disposal (Halogenated Stream) Reaction->Waste Segregate from Acids

Figure 1: Operational lifecycle emphasizing the containment barrier during active handling.

References

  • PubChem. (n.d.).[1] Pyrrole-2-carbonitrile Compound Summary. National Library of Medicine.[1] Retrieved February 26, 2026, from [Link][1]

  • U.S. EPA. (2024).[1] Hazardous Waste Management of Halogenated Solvents. Retrieved February 26, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.